molecular formula C16H16N2O3S B016658 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 CAS No. 557794-36-2

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8

Cat. No.: B016658
CAS No.: 557794-36-2
M. Wt: 324.4 g/mol
InChI Key: HABWONZJSRPOIE-UWAUJQNOSA-N
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Chemical Reactions Analysis

Types of Reactions

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is not explicitly detailed in the literature. as an isotopically labeled compound, it is primarily used to trace and study biochemical pathways and interactions. The deuterium atoms provide a distinct signature that can be detected using various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-N-acetylamino-diphenylsulfoxide: The non-deuterated version of the compound.

    4,4’-Di-N-acetylamino-diphenylsulfone: The oxidized form of the sulfoxide.

    4,4’-Di-N-acetylamino-diphenylsulfide: The reduced form of the sulfoxide.

Uniqueness

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in research applications that require precise tracking and analysis of chemical and biochemical processes .

Properties

IUPAC Name

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfinyl-2,3,5,6-tetradeuteriophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABWONZJSRPOIE-UWAUJQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447834
Record name 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557794-36-2
Record name 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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